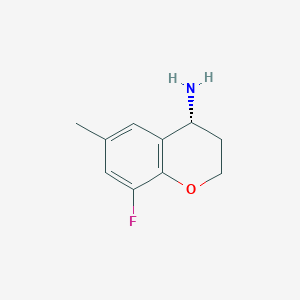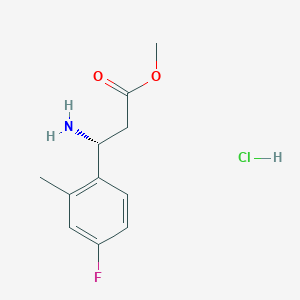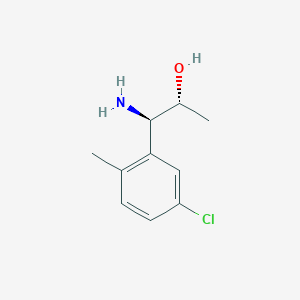![molecular formula C11H11N3O2 B15237311 Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a suitable precursor, such as an ethyl ester derivative, with a vinyl group and an imidazo[1,2-B]pyridazine scaffold. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The vinyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family:
Ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate: Known for its biological activity and potential as a kinase inhibitor.
Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylate: Studied for its antimicrobial properties.
Pyrimidothienopyridazine derivatives: Known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 6-ethenylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-3-8-5-6-10-12-7-9(14(10)13-8)11(15)16-4-2/h3,5-7H,1,4H2,2H3 |
Clé InChI |
QUNWYUKZMUAUJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N1N=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


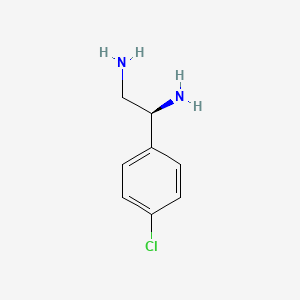
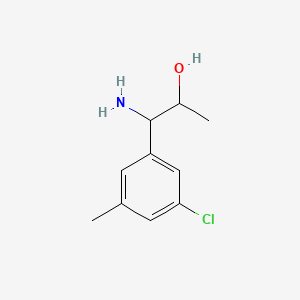
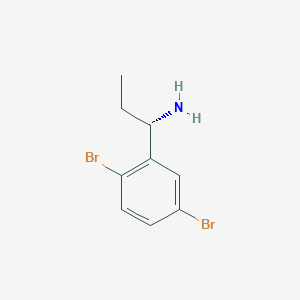
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
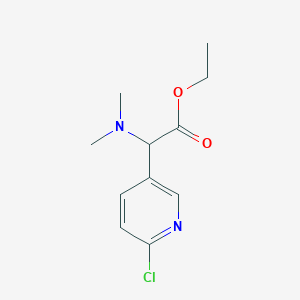
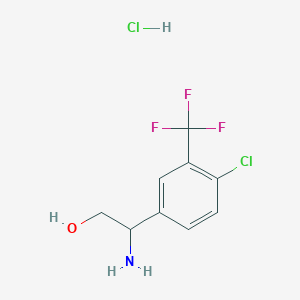

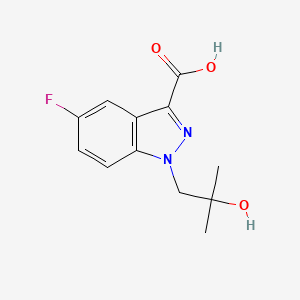
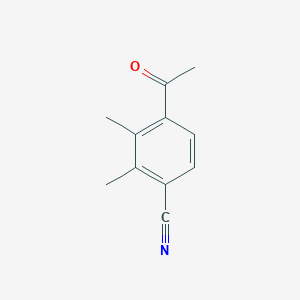
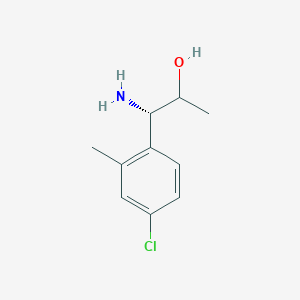
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
